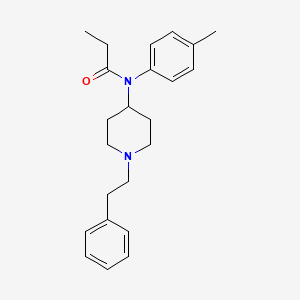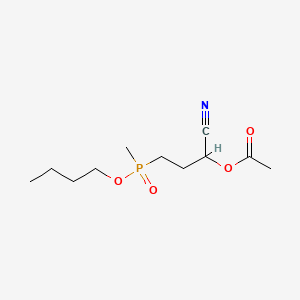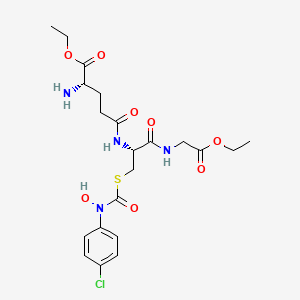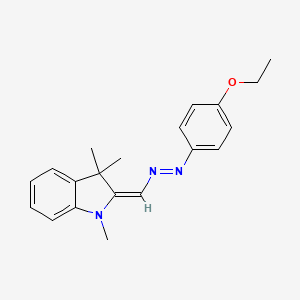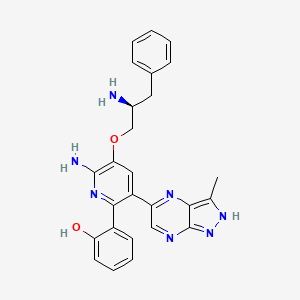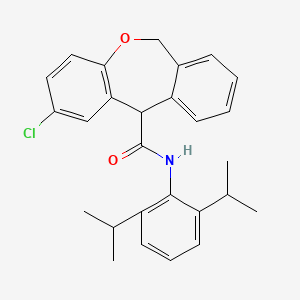
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide is a synthetic organic compound It is characterized by the presence of a thiazolidine ring, a methoxyphenoxy group, and a methylsulfonylacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Methoxyphenoxy Group: This step involves the reaction of the intermediate with 2-methoxyphenol in the presence of a suitable base.
Addition of the Methylsulfonylacetyl Group: This final step involves the reaction of the intermediate with a methylsulfonylacetyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines with different substituents.
Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield different thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: It could be investigated for potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine Derivatives: Compounds with a thiazolidine ring structure.
Methoxyphenoxy Compounds: Compounds containing a methoxyphenoxy group.
Methylsulfonylacetyl Derivatives: Compounds with a methylsulfonylacetyl group.
Uniqueness
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide is unique due to the combination of these functional groups, which may confer specific chemical and biological properties not found in other compounds.
Propriétés
Numéro CAS |
161364-50-7 |
|---|---|
Formule moléculaire |
C14H19NO6S2 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
1-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-2-methylsulfonylethanone |
InChI |
InChI=1S/C14H19NO6S2/c1-20-11-5-3-4-6-12(11)21-9-14-15(7-8-22(14)17)13(16)10-23(2,18)19/h3-6,14H,7-10H2,1-2H3 |
Clé InChI |
MNRDUISQBAYENJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC2N(CCS2=O)C(=O)CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


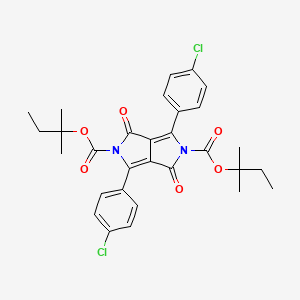



![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)

